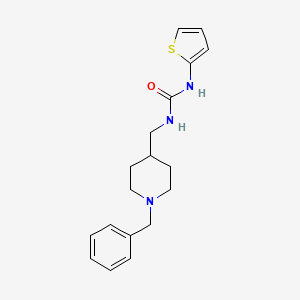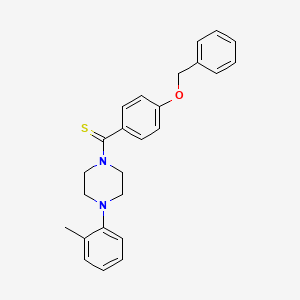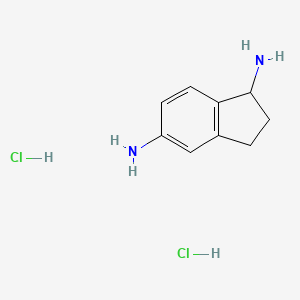
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride, also known as DI-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indene derivatives and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is not fully understood. However, it has been proposed that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. One of the major areas of research is the development of new derivatives of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride with improved anticancer activity and reduced toxicity. Another area of research is the development of new antibiotics based on the structure of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. In addition, further studies are needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields such as neuroscience and immunology.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to possess significant anticancer activity against various cancer cell lines. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields of scientific research.
Synthesemethoden
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride can be synthesized by reacting 2,3-dihydroindene with 1,5-diaminopentane in the presence of hydrochloric acid. The reaction takes place under reflux conditions and yields 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been widely used in scientific research for its potential applications in various fields. One of the major applications of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is in the field of medicinal chemistry. 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indene-1,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;;/h2-3,5,9H,1,4,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQNPHCFWFMOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
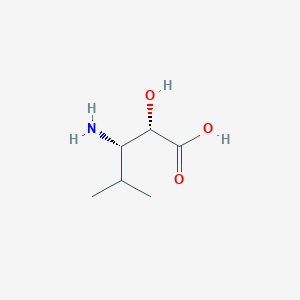
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
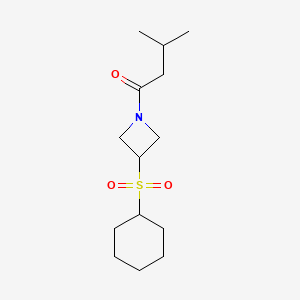
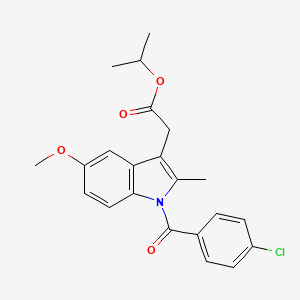
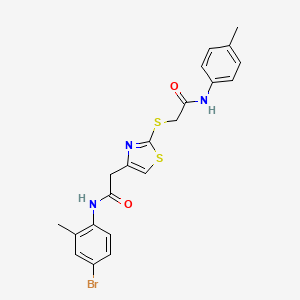

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
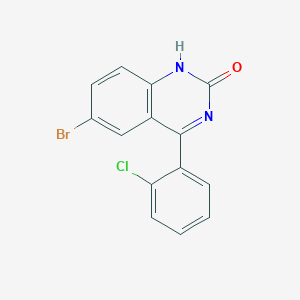
![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
